REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[N:4][C:3]=1[CH3:10].[CH:11](=[O:16])[CH2:12][CH:13]([CH3:15])[CH3:14]>>[OH:16][CH:11]([CH2:12][CH:13]([CH3:15])[CH3:14])[CH2:10][C:3]1[C:2]([CH3:1])=[N:7][C:6]([CH3:8])=[C:5]([CH3:9])[N:4]=1
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N=C(C(=N1)C)C)C
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
WASH
|
Details
|
was washed with 50 milliliters of 6 N HCl
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with two 50 milliliter portions of methylene chloride
|
Type
|
CUSTOM
|
Details
|
the oil that separated
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic solution was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC1=NC(=C(N=C1C)C)C)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |